molecular formula C23H22O3 B13710397 3,4-Diphenethoxybenzaldehyde

3,4-Diphenethoxybenzaldehyde

Cat. No.: B13710397
M. Wt: 346.4 g/mol
InChI Key: YCIBMPLMAHWJSI-UHFFFAOYSA-N
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Description

3,4-Diphenethoxybenzaldehyde is an organic compound with the molecular formula C15H14O3. It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted with phenethoxy groups at the 3 and 4 positions. This compound is known for its aromatic properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Diphenethoxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are often employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Diphenethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The phenethoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3,4-Diphenethoxybenzoic acid.

    Reduction: 3,4-Diphenethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Diphenethoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a precursor for biologically active compounds.

    Medicine: Research is ongoing to investigate its potential therapeutic properties.

    Industry: It is used in the production of fragrances, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-diphenethoxybenzaldehyde involves its interaction with various molecular targets. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group is reduced to an alcohol by the addition of hydrogen atoms. The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of phenethoxy groups.

    4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a hydroxyl group and a methoxy group.

    3,4-Dihydroxybenzaldehyde: Contains hydroxyl groups instead of phenethoxy groups.

Uniqueness

3,4-Diphenethoxybenzaldehyde is unique due to the presence of phenethoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. These groups can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions.

Properties

Molecular Formula

C23H22O3

Molecular Weight

346.4 g/mol

IUPAC Name

3,4-bis(2-phenylethoxy)benzaldehyde

InChI

InChI=1S/C23H22O3/c24-18-21-11-12-22(25-15-13-19-7-3-1-4-8-19)23(17-21)26-16-14-20-9-5-2-6-10-20/h1-12,17-18H,13-16H2

InChI Key

YCIBMPLMAHWJSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)C=O)OCCC3=CC=CC=C3

Origin of Product

United States

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